molecular formula C18H16FN3O2 B2861422 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide CAS No. 1029724-47-7

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide

Cat. No. B2861422
M. Wt: 325.343
InChI Key: SRPUSZPQHZYDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide is based on a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains an ethyl group attached to the quinazoline ring, a fluorophenyl group, and an acetamide group.

Scientific Research Applications

Potential in Cancer Treatment

  • A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrated potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. It also showed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).
  • Another study synthesized quinazolinyl acetamides and evaluated them for their analgesic and anti-inflammatory activities. One compound, in particular, was found to be more potent compared to the reference standard diclofenac sodium, indicating potential therapeutic applications beyond cancer treatment (Alagarsamy et al., 2015).

Antimicrobial Applications

  • Novel oxazolidinone analogs, including compounds structurally similar to the given chemical, were studied for their antibacterial activities against a variety of clinically important human pathogens. These studies highlight the potential of such compounds in treating infections resistant to current antibiotics (Zurenko et al., 1996).

Molecular Docking and Biological Potentials

  • A series of derivatives was synthesized and evaluated for antimicrobial and anticancer activities, with molecular docking studies indicating significant activity. These findings suggest the compounds' versatility in drug design and development for cancer and infectious diseases (Mehta et al., 2019).

Antiproliferative Activity through VEGFR-2-TK Inhibition

  • Research on 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives revealed anticancer activity through VEGFR-2-TK inhibition. Some compounds displayed higher cytotoxic activity than standard drugs, underscoring their potential in cancer therapy (Hassan et al., 2021).

Future Directions

Given the potential pharmacological activities of quinazoline derivatives , future research could focus on further exploring the biological activities of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide and its derivatives. This could include in-depth studies on its mechanism of action, optimization of its synthesis, and comprehensive evaluation of its safety profile.

properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-2-16-21-15-6-4-3-5-14(15)18(22-16)24-11-17(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPUSZPQHZYDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide

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